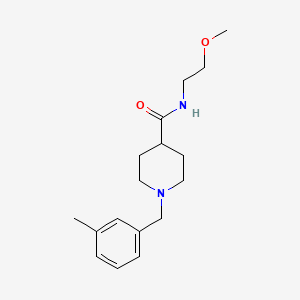
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BCPAN, is an organic compound that belongs to the family of acrylonitrile derivatives. BCPAN has gained significant attention from the scientific community due to its unique chemical properties, which make it a potential candidate for various applications, including scientific research.
作用機序
The mechanism of action of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is based on its unique chemical properties, which enable it to interact with specific analytes. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile contains a conjugated system of double bonds that undergoes a change in its electronic structure upon interaction with the analyte, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is non-toxic and has low cytotoxicity, making it a potential candidate for biomedical applications.
実験室実験の利点と制限
One of the main advantages of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is its high sensitivity and selectivity, which makes it an ideal candidate for developing sensors for various analytes. Moreover, 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is its low stability, which limits its application in certain experiments.
将来の方向性
There are several future directions for the research on 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile. One of the areas that require further investigation is the development of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors for detecting various analytes, including drugs and toxins. Moreover, the potential application of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile in biomedical research, including cancer diagnosis and treatment, requires further investigation. Additionally, the development of stable 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile derivatives with improved properties is an area that requires further research.
Conclusion
In conclusion, 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile is a unique compound that has gained significant attention from the scientific community due to its potential application in various fields, including scientific research. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors have shown promising results in detecting various analytes, and further research is required to explore its potential application in biomedical research.
合成法
The synthesis of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction between 2-butoxy-5-chlorobenzaldehyde and 4-nitrobenzylidene malononitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile.
科学的研究の応用
3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential application in scientific research. One of the areas where 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile has shown promising results is in the development of fluorescent sensors. 3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)acrylonitrile-based sensors have been developed to detect various analytes, including metal ions, amino acids, and proteins.
特性
IUPAC Name |
(Z)-3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-2-3-10-25-19-9-6-17(20)12-15(19)11-16(13-21)14-4-7-18(8-5-14)22(23)24/h4-9,11-12H,2-3,10H2,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGGJJDTWAYPGQ-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(2-butoxy-5-chlorophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4984522.png)
![methyl 3-[({[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B4984534.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)

![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4984606.png)

![ethyl [2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4984617.png)
![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4984624.png)
![1-(4-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4984631.png)